molecular formula C15H15NO2S B11053622 1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone

Cat. No.: B11053622
M. Wt: 273.4 g/mol
InChI Key: APITVTNESFEFDZ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone is an organic compound that features both indole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone can be synthesized through a multi-step process involving the following key steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Furan Moiety: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Coupling of Indole and Furan Moieties: The indole and furan moieties can be coupled through a thioether linkage using a suitable thiol reagent and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or indole moieties can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted indoles or furans.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and furan moieties can interact with these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone can be compared with other similar compounds, such as:

    1-(2,3-dihydro-1H-indol-1-yl)-2-[(thiophen-2-ylmethyl)sulfanyl]ethanone: This compound features a thiophene moiety instead of a furan moiety, which can lead to different chemical and biological properties.

    1-(2,3-dihydro-1H-indol-1-yl)-2-[(pyridin-2-ylmethyl)sulfanyl]ethanone: This compound features a pyridine moiety, which can affect its reactivity and interactions with biological targets.

Uniqueness: The presence of both indole and furan moieties in this compound makes it unique, as it combines the chemical and biological properties of both moieties. This can lead to enhanced reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(furan-2-ylmethylsulfanyl)ethanone

InChI

InChI=1S/C15H15NO2S/c17-15(11-19-10-13-5-3-9-18-13)16-8-7-12-4-1-2-6-14(12)16/h1-6,9H,7-8,10-11H2

InChI Key

APITVTNESFEFDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSCC3=CC=CO3

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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